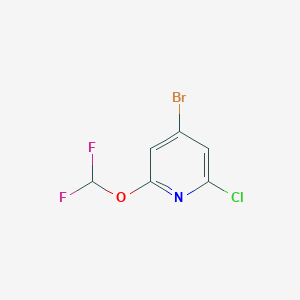
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 6-oxo-2-(3-iodophenyl)pyrimidine-4-carboxylate.
Reduction: Formation of ethyl 6-hydroxy-2-(3-aminophenyl)pyrimidine-4-carboxylate.
Substitution: Formation of ethyl 6-hydroxy-2-(3-substituted phenyl)pyrimidine-4-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it could inhibit the activity of kinases involved in cell signaling pathways, thereby reducing the proliferation of cancer cells . Additionally, its antioxidant properties may protect cells from oxidative stress, contributing to its neuroprotective effects.
Comparación Con Compuestos Similares
Ethyl 6-hydroxy-2-(3-iodophenyl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 6-hydroxy-2-(3-bromophenyl)pyrimidine-4-carboxylate: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
Ethyl 6-hydroxy-2-(3-chlorophenyl)pyrimidine-4-carboxylate: Contains a chlorine atom, potentially leading to different pharmacokinetic properties.
Ethyl 6-hydroxy-2-(3-fluorophenyl)pyrimidine-4-carboxylate: The presence of a fluorine atom can enhance the compound’s stability and bioavailability.
The uniqueness of this compound lies in its iodine atom, which can be a versatile handle for further functionalization and derivatization, making it a valuable compound in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C13H11IN2O3 |
|---|---|
Peso molecular |
370.14 g/mol |
Nombre IUPAC |
ethyl 2-(3-iodophenyl)-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11IN2O3/c1-2-19-13(18)10-7-11(17)16-12(15-10)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3,(H,15,16,17) |
Clave InChI |
IMBSICZHURFHNV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=O)NC(=N1)C2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


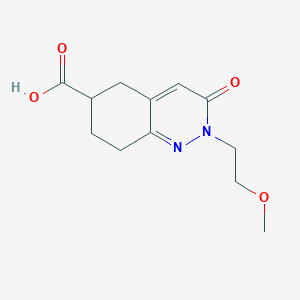


![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11775300.png)

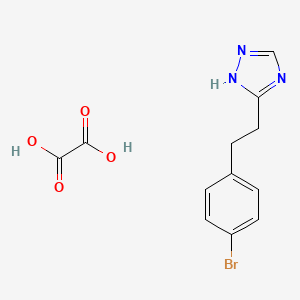
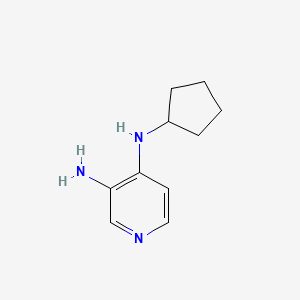
![2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775332.png)
![8-(2-Fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methyl-3-((methyl(2-(pyridin-2-yl)ethyl)amino)methyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B11775339.png)


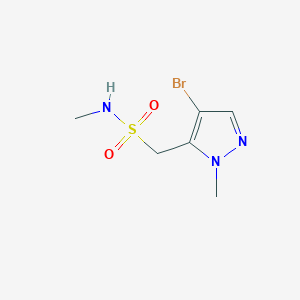
![4-[(Z)-hydroxyiminomethyl]-1-methylquinolin-2-one](/img/structure/B11775376.png)
